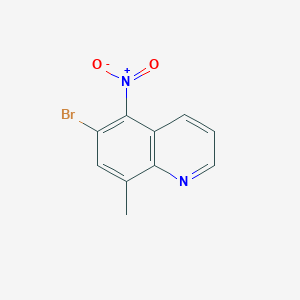

6-Bromo-8-methyl-5-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-methyl-5-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKCJLKFPUBREK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-Bromo-8-methyl-5-nitroquinoline, a potentially valuable building block in medicinal chemistry and materials science. The synthesis involves the regioselective nitration of 6-Bromo-8-methylquinoline. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant characterization data based on analogous compounds.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction, specifically the nitration of the precursor 6-Bromo-8-methylquinoline. The regioselectivity of this reaction is governed by the directing effects of the substituents on the quinoline ring.

Directing Effects of Substituents:

-

8-Methyl Group: The methyl group at the 8-position is an activating, ortho, para-directing group. It donates electron density to the aromatic ring through an inductive effect, making the ring more susceptible to electrophilic attack at the positions ortho (C7) and para (C5) to it.

-

6-Bromo Group: The bromo group at the 6-position is a deactivating, yet ortho, para-directing group. While it withdraws electron density through induction, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho (C5 and C7) and para positions.

-

Quinoline Nitrogen: Under the strongly acidic conditions of nitration, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium ion. This significantly deactivates the pyridine ring towards electrophilic attack.

Considering these factors, the incoming nitro group is directed to the benzene ring, specifically to the 5 and 7 positions. The activating nature of the methyl group is the dominant factor in determining the regioselectivity. The nitration is anticipated to occur predominantly at the 5-position, which is para to the activating methyl group and meta to the deactivating bromo group.

Experimental Protocol: Nitration of 6-Bromo-8-methylquinoline

This protocol is adapted from established procedures for the nitration of substituted quinolines, particularly the nitration of 6-bromoquinoline[1].

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 6-Bromo-8-methylquinoline | C₁₀H₈BrN | 222.08 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 |

| Fuming Nitric Acid (>90%) | HNO₃ | 63.01 |

| Ice | H₂O | 18.02 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-Bromo-8-methylquinoline (1.0 eq) in concentrated sulfuric acid (98%) at 0 °C (ice bath).

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (>90%, 1.1 eq) to an equal volume of concentrated sulfuric acid (98%), while maintaining the temperature at 0 °C.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 6-Bromo-8-methylquinoline over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

Characterization Data (Predicted)

The following table summarizes the predicted physical and spectroscopic data for the final product, based on data for analogous compounds such as 6-bromo-5-nitroquinoline[1] and 7-methyl-8-nitroquinoline[2].

| Property | Predicted Value |

| Appearance | Yellow solid |

| Molecular Formula | C₁₀H₇BrN₂O₂ |

| Molecular Weight | 267.08 g/mol |

| Melting Point | 140-150 °C |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 8.9-9.1 (dd, 1H, H-2), 8.2-8.4 (d, 1H, H-4), 7.8-8.0 (s, 1H, H-7), 7.5-7.7 (dd, 1H, H-3), 2.6-2.8 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | ~150 (C-8a), ~148 (C-5), ~145 (C-4a), ~140 (C-2), ~135 (C-4), ~130 (C-7), ~128 (C-6), ~125 (C-3), ~122 (C-8), ~20 (-CH₃) |

| IR (KBr, cm⁻¹) ν | ~1530 (asym NO₂), ~1350 (sym NO₂), ~830 (C-Br) |

| Mass Spectrometry (EI) | m/z 266/268 [M]⁺, 220/222 [M-NO₂]⁺ |

Visualizations

Synthetic Pathway

References

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-8-methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 6-Bromo-8-methyl-5-nitroquinoline (CAS No. 75908-52-0). The information presented in this guide is a combination of available data for the target compound and predictive analysis based on the experimentally determined properties of structurally similar compounds. All data derived from related compounds is clearly indicated.

Core Chemical Properties

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. Its structure incorporates a bromine atom at position 6, a methyl group at position 8, and a nitro group at position 5. These substitutions are expected to significantly influence its chemical and physical properties, as well as its biological activity.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its close structural analogs. This comparative data is essential for predicting its behavior in various experimental settings.

| Property | This compound (Predicted) | 6-Bromo-8-nitroquinoline[1] | 6-Bromo-5-nitroquinoline[2] | 6-Methyl-5-nitroquinoline[3] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | C₉H₅BrN₂O₂ | C₉H₅BrN₂O₂ | C₁₀H₈N₂O₂ |

| Molecular Weight | 267.08 g/mol | 253.05 g/mol | 253.05 g/mol | 188.18 g/mol |

| CAS Number | 75908-52-0[4] | 68527-67-3 | 98203-04-4 | 23141-61-9 |

| Melting Point | Not available | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available | Not available |

| XLogP3 | Not available | 2.6 | 2.7 | 2.4 |

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical synthetic approach would involve the careful nitration of 6-bromo-8-methylquinoline. The directing effects of the bromo and methyl groups, as well as the quinoline ring system itself, would need to be considered to achieve the desired regioselectivity for the nitro group at the C5 position.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of a Substituted Quinoline (General Example)

The following is a generalized protocol for the nitration of a substituted quinoline, which could be adapted for the synthesis of this compound from 6-Bromo-8-methylquinoline.

Materials:

-

6-Bromo-8-methylquinoline (starting material)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

-

In a round-bottom flask, dissolve 6-Bromo-8-methylquinoline in a minimal amount of concentrated sulfuric acid, ensuring the mixture is kept cool in an ice bath.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, maintaining a low temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired this compound isomer.

Potential Biological Activity and Applications in Drug Development

Substituted quinolines are a well-established class of compounds with a broad range of pharmacological activities. The presence of a nitro group and a bromine atom on the quinoline scaffold suggests that this compound could be a candidate for investigation in several areas of drug discovery.

Anticancer Potential

Many nitroquinoline derivatives have been investigated for their anticancer properties. For instance, 6-bromo-5-nitroquinoline has demonstrated antiproliferative activity against various cancer cell lines. It is hypothesized that such compounds may induce apoptosis (programmed cell death) in cancer cells, making them valuable leads for oncology drug development.

General Signaling Pathway for Nitro-Aromatic Compounds in Cancer Therapy

While a specific signaling pathway for this compound has not been elucidated, many nitro-aromatic compounds exert their anticancer effects through the induction of oxidative stress and subsequent activation of apoptotic pathways.

Caption: A potential mechanism of action for a nitroquinoline derivative in cancer cells.

Spectral Data Analysis (Predictive)

No experimental spectral data (NMR, IR, MS) for this compound is currently available. However, predictions can be made based on the spectra of related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals characteristic of the quinoline ring system. The chemical shifts of these protons would be influenced by the electronic effects of the bromo, methyl, and nitro substituents.

-

¹³C NMR: The carbon NMR would display resonances for the ten carbon atoms in the molecule, with the positions of the signals indicating the electronic environment of each carbon.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the C-Br, C-N, N=O (from the nitro group), and aromatic C-H and C=C bonds.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 267.08 g/mol , along with a characteristic isotopic pattern due to the presence of the bromine atom. Fragmentation patterns would provide further structural information.

This technical guide provides a comprehensive overview of the known and predicted properties of this compound. As more experimental data becomes available, a more definitive characterization of this compound will be possible. Researchers are encouraged to use this guide as a starting point for their investigations into this and related molecules.

References

- 1. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 75908-52-0 [amp.chemicalbook.com]

Technical Guide: 6-Bromo-8-methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Bromo-8-methyl-5-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound has not been identified in public databases, this document outlines a plausible synthetic route, predicted physicochemical properties based on related structures, and discusses its potential biological significance in the context of other nitro-substituted quinolines. The information herein is intended to support researchers in the synthesis, characterization, and evaluation of this and similar molecules.

Chemical Identity and Properties

As of the latest database searches, a registered CAS number for this compound has not been found. The compound's identity is therefore based on its chemical structure and nomenclature.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 6-Bromo-8-methylquinoline[1] | 6-Methyl-5-nitroquinoline[2][3] | 6-Bromo-8-nitroquinoline[4] |

| CAS Number | Not Available | 178396-31-1 | 23141-61-9 | 68527-67-3 |

| Molecular Formula | C₁₀H₇BrN₂O₂ | C₁₀H₈BrN | C₁₀H₈N₂O₂ | C₉H₅BrN₂O₂ |

| Molecular Weight | 267.08 g/mol | 222.08 g/mol | 188.18 g/mol | 253.05 g/mol |

| IUPAC Name | This compound | 6-bromo-8-methylquinoline | 6-methyl-5-nitroquinoline | 6-bromo-8-nitroquinoline |

| Physical Form | Solid (Predicted) | Solid | Not Specified | Not Specified |

| Storage | Sealed in dry, room temperature (Recommended) | Sealed in dry, room temperature | Not Specified | Not Specified |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through the nitration of the precursor, 6-Bromo-8-methylquinoline. The following protocol is adapted from established procedures for the nitration of similar quinoline and isoquinoline systems.

Proposed Synthetic Pathway: Nitration of 6-Bromo-8-methylquinoline

The primary proposed route involves the electrophilic nitration of 6-Bromo-8-methylquinoline. The nitro group is expected to direct to the C5 position due to the activating effect of the quinoline ring system.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is based on the nitration of 5-bromoisoquinoline and should be optimized for the specific substrate.

Materials:

-

6-Bromo-8-methylquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

25% Aqueous Ammonia (NH₃)

-

Heptane

-

Toluene

-

Dichloromethane

-

Diethyl Ether

-

Silica Gel for column chromatography

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, carefully add 6-Bromo-8-methylquinoline to chilled (0-5 °C) concentrated sulfuric acid. Stir until complete dissolution.

-

Slowly add a pre-chilled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature is maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for a specified duration (e.g., overnight), monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution to a pH of approximately 8.0 with 25% aqueous ammonia, keeping the temperature below 30 °C.

-

The precipitated solid can be collected by filtration.

-

Purification of the crude product can be achieved by recrystallization from a suitable solvent system (e.g., heptane/toluene) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/diethyl ether).

Note: This is a generalized procedure and requires optimization of reaction times, temperatures, and purification methods for the specific synthesis of this compound.

Biological Context and Potential Applications

Nitro-substituted heterocyclic compounds, including nitroquinolines, are known to exhibit a wide range of biological activities. The introduction of a nitro group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Known Activities of Related Compounds

-

Antibacterial Activity: Nitro-containing molecules are foundational in the development of antimicrobial agents. The nitro group can be reduced within microbial cells to produce toxic intermediates that damage DNA and other critical cellular components.[5] The 5-nitro position in various heterocycles is often crucial for antibacterial efficacy.[6]

-

Anticancer Activity: Several nitro-substituted benzimidazoles and benzimidazo[1,2-a]quinolines have demonstrated significant growth inhibitory effects against various tumor cell lines.[7]

-

Antiviral and Antifungal Activity: Substituted quinolines have been investigated for their potential antiviral and antifungal properties.[8]

The biological activity of this compound is yet to be determined, but based on the activities of structurally similar compounds, it warrants investigation as a potential therapeutic agent.

Caption: Potential biological activities of this compound.

Safety and Handling

Detailed safety and toxicity information for this compound is not available. However, based on related compounds, the following precautions should be taken:

-

Hazard Statements (Predicted based on 6-Bromo-8-methylquinoline): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements (Predicted based on 6-Bromo-8-methylquinoline): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A full risk assessment should be conducted before commencing any experimental work.

Conclusion

This compound represents a novel compound with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a foundational framework for its synthesis and initial characterization. Further research is necessary to elucidate its precise physicochemical properties, biological activity, and safety profile. The experimental protocols and data presented for related compounds offer a valuable starting point for researchers interested in exploring the therapeutic potential of this and other substituted nitroquinolines.

References

- 1. 6-Bromo-8-methylquinoline | 178396-31-1 [sigmaaldrich.com]

- 2. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methyl-5-nitroquinoline [webbook.nist.gov]

- 4. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

spectroscopic data of 6-Bromo-8-methyl-5-nitroquinoline

An In-depth Technical Guide on the Spectroscopic Data of 6-Bromo-8-methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. Substituted quinolines, particularly those bearing halogen, methyl, and nitro groups, have garnered considerable interest in medicinal chemistry due to their potential as anticancer, antibacterial, and antimalarial agents. This technical guide focuses on this compound, a derivative for which detailed characterization is of interest for drug discovery and development programs. This document compiles predicted spectroscopic data and relevant synthetic methodologies to facilitate further research on this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 6-bromoquinoline, 8-methylquinoline, and various nitro-substituted quinolines.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) in ppm for the aromatic protons of this compound are presented in Table 1. The predictions are based on the additive effects of the bromo, methyl, and nitro substituents on the quinoline ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 Hz |

| H-3 | 7.5 - 7.7 | dd | J = 8.5, 4.2 Hz |

| H-4 | 8.2 - 8.4 | dd | J = 8.5, 1.7 Hz |

| H-7 | 7.8 - 8.0 | s | - |

| -CH₃ | 2.6 - 2.8 | s | - |

Reference compounds used for prediction include 6-bromoquinoline and 8-methylquinoline.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of this compound are listed in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 145 - 147 |

| C-6 | 120 - 122 |

| C-7 | 138 - 140 |

| C-8 | 133 - 135 |

| C-8a | 147 - 149 |

| -CH₃ | 18 - 20 |

Reference compounds used for prediction include 6-bromoquinoline and 8-methylquinoline.[1][2]

Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic IR absorption bands for this compound are outlined in Table 3.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Asymmetric N-O Stretch (NO₂) | 1530 - 1560 | Strong |

| Symmetric N-O Stretch (NO₂) | 1340 - 1370 | Strong |

| C=N Stretch | 1600 - 1620 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1580 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium |

Predictions are based on general IR data for aromatic nitro compounds and halogenated quinolines.[3][4]

Predicted Mass Spectrometry Data

The predicted major fragments in the mass spectrum of this compound are listed in Table 4. The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Predicted Fragment |

| 266/268 | [M]⁺ (Molecular Ion) |

| 220/222 | [M - NO₂]⁺ |

| 141 | [M - Br - NO₂]⁺ |

Predictions are based on common fragmentation patterns of nitroaromatic and brominated heterocyclic compounds.

Experimental Protocols

While a direct synthesis for this compound is not documented, a plausible synthetic route involves the nitration of 6-Bromo-8-methylquinoline. The protocols for the synthesis of this precursor and a general nitration procedure are provided below.

Synthesis of 6-Bromo-8-methylquinoline

The synthesis of 6-Bromo-8-methylquinoline can be achieved through various established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, followed by bromination. A general procedure for the bromination of an 8-substituted quinoline is as follows:

Protocol: Bromination of 8-Methylquinoline

-

Dissolve 8-methylquinoline (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

-

Slowly add a solution of molecular bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature, while protecting from light.

-

Stir the reaction mixture for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by a wash with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of this compound

This proposed method is adapted from the nitration of 6-bromoquinoline.[5][6]

Protocol: Nitration of 6-Bromo-8-methylquinoline

-

Cool a solution of 6-Bromo-8-methylquinoline (1 equivalent) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the quinoline solution, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathway

Nitro- and bromo-substituted quinolines have been reported to exhibit a range of biological activities, including anticancer properties. Some quinoline derivatives act as topoisomerase I inhibitors, interfering with DNA replication and repair in cancer cells.[7][8] The diagram below illustrates this general mechanism of action.

Caption: Potential mechanism of action via Topoisomerase I inhibition.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and plausible synthetic routes for this compound. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling them to embark on the synthesis, characterization, and biological evaluation of this and related novel quinoline derivatives. Further experimental validation is necessary to confirm the data and explore the therapeutic potential of this compound.

References

- 1. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]

- 2. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-8-methyl-5-nitroquinoline

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of their chemical and pharmacological properties. This guide focuses on the specific, albeit sparsely documented, compound 6-Bromo-8-methyl-5-nitroquinoline. By examining its structural components—a quinoline core, a bromo substituent, a methyl group, and a nitro group—we can infer its likely characteristics and potential applications in research and drug development. This document provides a summary of its probable chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on related molecules.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is This compound .

The structure consists of a quinoline ring system with a bromine atom at position 6, a methyl group at position 8, and a nitro group at position 5.

Physicochemical Properties (Estimated)

Quantitative data for this compound is not available. The following table summarizes the physicochemical properties of structurally similar compounds to provide an estimated profile.

| Property | 6-Bromo-8-nitroquinoline[1] | 6-Bromo-5-nitroquinoline[2] | 6-Methyl-5-nitroquinoline[3] | 5-Bromo-8-methyl-6-nitroquinoline[4] | This compound (Estimated) |

| Molecular Formula | C₉H₅BrN₂O₂ | C₉H₅BrN₂O₂ | C₁₀H₈N₂O₂ | C₁₀H₇BrN₂O₂ | C₁₀H₇BrN₂O₂ |

| Molecular Weight ( g/mol ) | 253.05 | 253.05 | 188.18 | 267.09 | ~267.09 |

| XLogP3 | 2.6 | 2.7 | 2.4 | - | ~2.8-3.0 |

| CAS Number | 68527-67-3 | 98203-04-4 | 23141-61-9 | - | Not available |

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized based on established quinoline synthesis methodologies, such as the Skraup or Doebner-von Miller reactions, followed by directed electrophilic substitution. A potential workflow is outlined below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 6-Bromo-8-methylquinoline (via Skraup Reaction)

-

To a mixture of 2-bromo-4-methylaniline, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate), slowly add concentrated sulfuric acid while cooling.

-

Heat the mixture cautiously under reflux for several hours.

-

After cooling, pour the reaction mixture into an excess of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purify the crude 6-bromo-8-methylquinoline by steam distillation or column chromatography.

Step 2: Nitration of 6-Bromo-8-methylquinoline

-

Dissolve 6-bromo-8-methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature. The directing effects of the existing substituents will favor the introduction of the nitro group at the C5 position.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been specifically reported, studies on analogous compounds suggest potential anticancer properties. Bromo- and nitro-substituted quinolines have been shown to exhibit cytotoxic and apoptotic effects in various cancer cell lines.[5] For instance, derivatives of 6-bromo-5-nitroquinoline have demonstrated antiproliferative activity.[5]

One of the established mechanisms for anticancer activity in quinoline derivatives is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. Some bromo-substituted hydroxyquinolines have been identified as potential topoisomerase I inhibitors.[6] The nitro group can also contribute to biological activity, potentially through bioreduction to reactive intermediates that can induce cellular damage in cancer cells.

A hypothetical signaling pathway illustrating the potential anticancer mechanism of action is presented below.

References

- 1. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-8-methyl-6-nitroquinoline | C10H7BrN2O2 | CID 11207866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Substituted Nitroquinolines: Focus on 6-Bromo-8-methyl-5-nitroquinoline and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the physicochemical properties of 6-Bromo-8-methyl-5-nitroquinoline. However, a comprehensive literature search did not yield specific experimental protocols, biological activity data, or established signaling pathways for this particular molecule. To fulfill the request for an in-depth technical guide, this document presents detailed experimental methodologies and data for closely related and well-characterized nitroquinoline analogs. This information is intended to serve as a practical reference and a methodological template for the investigation of novel substituted quinolines.

Core Compound: this compound

This compound is a halogenated, methylated, and nitrated derivative of quinoline. While specific applications and biological activities are not extensively documented in the current scientific literature, its structural motifs are common in medicinal chemistry, suggesting potential as an intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound have been calculated and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂O₂ | - |

| Molecular Weight | 267.08 g/mol | Calculation |

| IUPAC Name | This compound | - |

| Canonical SMILES | CC1=CC(=C(C2=C1N=CC=C2)Br)--INVALID-LINK--[O-] | - |

| InChI Key | Not available | - |

Experimental Protocols for Related Quinolines

Due to the absence of specific experimental data for this compound, this section details protocols for the synthesis and reaction of structurally similar compounds. These methods provide a foundational approach for the potential synthesis and modification of the target compound.

Synthesis of 6-Bromo-5-nitroquinoline

A common route to achieving polysubstituted quinolines is through the nitration of a bromo-substituted precursor. The following protocol is adapted from established methodologies for the synthesis of 6-bromo-5-nitroquinoline.

Experimental Workflow: Nitration of 6-Bromoquinoline

Caption: Workflow for the synthesis of 6-bromo-5-nitroquinoline via nitration.

Protocol:

-

A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid, followed by cooling to -5 °C in an ice-salt bath.

-

6-Bromoquinoline is dissolved in concentrated sulfuric acid and cooled to -5 °C.

-

The cold nitrating mixture is added dropwise to the 6-bromoquinoline solution, ensuring the temperature does not exceed 0 °C.

-

The reaction mixture is stirred for a designated period (e.g., one hour) while maintaining the low temperature.

-

Upon completion, the reaction mixture is poured onto crushed ice.

-

The acidic solution is carefully neutralized with a sodium carbonate solution.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved via column chromatography or recrystallization.

Reduction of a Nitroquinoline to an Aminoquinoline

The nitro group on the quinoline scaffold is a versatile functional group that can be readily reduced to an amine, a key building block for further derivatization in drug discovery. The following is a general procedure for the reduction of 6-bromo-8-nitroquinoline.[1]

Experimental Workflow: Reduction of 6-Bromo-8-nitroquinoline

Caption: Workflow for the reduction of 6-bromo-8-nitroquinoline to 6-bromo-8-aminoquinoline.

Protocol:

-

To a solution of 6-bromo-8-nitroquinoline (1.0 eq) in a mixture of ethanol, acetic acid, and water, iron powder (approximately 3.6 eq) is added.[1]

-

The resulting mixture is heated to reflux for 3 hours.[1]

-

After cooling to room temperature, the reaction mixture is neutralized with a 2.5 N sodium hydroxide solution.[1]

-

The solids are removed by filtration through a pad of Celite, and the filter cake is washed with ethyl acetate.[1]

-

The filtrate is extracted multiple times with ethyl acetate.[1]

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1]

-

The crude product is then purified by column chromatography to yield 6-bromo-8-aminoquinoline.[1]

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of substituted quinolines is of significant interest in drug discovery. The nitroquinoline scaffold is present in compounds with a wide range of therapeutic applications.

Signaling and Functional Relationships of Substituted Quinolines

Caption: Potential mechanisms and biological activities of substituted quinolines.

The presence of the nitro group can be crucial for biological activity, and it is a common feature in antimicrobial and anticancer agents. Furthermore, the bromo-substituent provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. The methyl group can influence the compound's lipophilicity and steric profile, which can in turn affect its binding to biological targets.

Conclusion

This compound represents a chemical entity with potential for further exploration in medicinal chemistry. While direct experimental data is currently lacking, the established chemistry of related nitroquinolines provides a solid foundation for its synthesis and derivatization. The protocols and conceptual frameworks presented in this guide are intended to facilitate future research into this and other novel substituted quinolines, aiding in the rational design and development of new therapeutic agents. Researchers are encouraged to adapt the provided methodologies and to investigate the biological profile of this and similar compounds.

References

Solubility Profile of 6-Bromo-8-methyl-5-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 6-bromo-8-methyl-5-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages physicochemical properties of structurally analogous quinoline derivatives to infer its solubility characteristics. Furthermore, it outlines detailed, best-practice experimental protocols for the systematic determination of its solubility in various solvent systems, a critical parameter for drug development. This guide also illustrates a generalized experimental workflow for solubility assessment and a representative signaling pathway potentially modulated by quinoline derivatives, providing a foundational framework for further investigation.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] The therapeutic potential of quinoline-based agents extends to anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[2][3] The solubility of a drug candidate is a paramount physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.

This compound is a functionalized quinoline derivative. The introduction of a bromine atom, a methyl group, and a nitro group to the quinoline core is expected to modulate its physicochemical properties, including solubility. This guide aims to provide a predictive analysis of its solubility and a practical framework for its experimental determination.

Predicted Physicochemical Properties and Solubility

Physicochemical Properties of Structurally Related Compounds

The following table summarizes key computed physicochemical properties of this compound and its close structural analogs. These parameters are instrumental in predicting the solubility behavior.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Reference |

| This compound (Predicted) | C₁₀H₇BrN₂O₂ | 267.08 | ~2.8 - 3.5 | 3 | 0 | - |

| 6-Bromo-8-nitroquinoline | C₉H₅BrN₂O₂ | 253.05 | 2.6 | 3 | 0 | [4][5] |

| 6-Bromo-5-nitroquinoline | C₉H₅BrN₂O₂ | 253.05 | 2.7 | 3 | 0 | [6] |

| 6-Methyl-5-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | 2.4 | 3 | 0 | [7] |

| 6-Bromo-8-methylquinoline | C₁₀H₈BrN | 222.08 | 3.2 | 1 | 0 |

Note: XLogP3 is a computed measure of lipophilicity. A higher value generally correlates with lower aqueous solubility.

Inferred Solubility Profile

Based on the "like dissolves like" principle, the following qualitative solubility profile for this compound is anticipated:[8]

-

Aqueous Solubility: The molecule is expected to have low aqueous solubility . The quinoline ring system is largely hydrophobic, and the presence of a bromine atom and a methyl group further increases its lipophilicity, as suggested by the predicted XLogP3 value. The nitro group can participate in hydrogen bonding with water, but its contribution is likely outweighed by the hydrophobic character of the rest of the molecule. The solubility in cold water is expected to be slight, though it may increase with temperature.[9]

-

Organic Solvent Solubility: this compound is predicted to be soluble in a range of common organic solvents . This includes polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform.[10] It is also expected to show solubility in lower alcohols like methanol and ethanol, and potentially in ethers and ketones, although to a lesser extent.[10]

-

pH-Dependent Solubility: The quinoline nitrogen is weakly basic (pKa of quinoline is ~4.9). Therefore, the solubility of this compound is expected to be pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of a more soluble protonated salt.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the thermodynamic and kinetic solubility of a solid compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[11]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a pre-validated HPLC or UV-Vis spectroscopy method against a standard curve.

-

Calculate the solubility in units such as mg/mL or µg/mL.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of solubility and is often used in early drug discovery.[12]

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated DMSO stock to an aqueous buffer.

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent for analysis)

-

Automated liquid handling system (optional)

-

Plate reader capable of detecting light scattering (nephelometry) or UV absorbance

Procedure:

-

Prepare a series of dilutions of the DMSO stock solution in DMSO.

-

Add a small volume of each dilution to the wells of a microplate containing the aqueous buffer.

-

Mix and incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV or UV spectroscopy.[12]

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound.

Caption: A generalized workflow for thermodynamic solubility determination.

Generalized Signaling Pathway for Quinoline Derivatives in Cancer

Quinoline derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer. The diagram below represents a simplified, generalized pathway that could be targeted by such compounds.

Caption: A generalized receptor tyrosine kinase signaling pathway targeted by quinoline derivatives.

Conclusion

While direct experimental data on the solubility of this compound remains to be established, this technical guide provides a robust predictive framework based on the physicochemical properties of closely related analogs. The compound is anticipated to have low aqueous solubility and good solubility in common organic solvents. The provided experimental protocols offer a clear path for the quantitative determination of its solubility profile, a critical step in its evaluation as a potential drug candidate. The illustrative diagrams of the experimental workflow and a generalized signaling pathway serve as valuable tools for researchers initiating studies on this and similar quinoline derivatives. Further empirical studies are essential to validate these predictions and to fully characterize the biopharmaceutical properties of this compound.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. saltise.ca [saltise.ca]

- 9. www1.udel.edu [www1.udel.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pharmatutor.org [pharmatutor.org]

Technical Guide: Physicochemical Properties of 6-Bromo-8-methyl-5-nitroquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physical properties of 6-Bromo-8-methyl-5-nitroquinoline (CAS No. 75908-52-0) is limited. This guide provides a summary of available information and presents data for structurally similar compounds to offer insights into its likely characteristics. Methodologies for synthesis and characterization are based on established protocols for related bromo-nitroquinoline derivatives.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a bromine atom, a methyl group, and a nitro group to the quinoline core is expected to significantly influence its physicochemical properties, and consequently, its biological activity and potential applications in drug discovery and materials science. This document aims to provide a technical overview of the known and inferred physical properties of this compound, alongside relevant experimental protocols.

Physicochemical Properties

While specific experimental values for this compound are not readily found in the cited literature, the table below summarizes key physical properties of closely related compounds. This data can be used for preliminary assessment and comparison.

| Property | 6-Bromo-5-nitroquinoline | 6-Bromo-8-nitroquinoline | 3-Bromo-8-nitroquinoline |

| Molecular Formula | C₉H₅BrN₂O₂ | C₉H₅BrN₂O₂ | C₉H₅BrN₂O₂ |

| Molecular Weight | 253.05 g/mol | 253.05 g/mol [1] | 253.05 g/mol [1] |

| Melting Point | 95-97 °C | Not Available | Not Available |

| Appearance | Yellow solid | Not Available | Not Available |

| Solubility | Soluble in CH₂Cl₂ | Not Available | Not Available |

Data for 6-Bromo-5-nitroquinoline is derived from a synthetic procedure, while data for the other compounds are from computational estimations from public chemical databases.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of bromo-nitroquinoline derivatives, which can be adapted for this compound.

Synthesis of 6-Bromo-5-nitroquinoline (Analog)

A representative synthesis for a related compound involves the nitration of a bromoquinoline precursor.[2][3]

Materials:

-

6-Bromoquinoline

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Dissolve 6-bromoquinoline (0.190 g, 0.932 mmol) in 4 mL of sulfuric acid in a flask, and cool the mixture to -5 °C using a salt-ice bath.

-

Prepare a nitrating mixture by combining 1.5 mL of sulfuric acid and 1.5 mL of nitric acid, and cool this mixture to -5 °C.

-

While stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the reaction temperature does not exceed 0 °C.

-

After the addition is complete, pour the reaction mixture over crushed ice.

-

Once the ice has melted, extract the product with dichloromethane (5 x 5 mL).

-

Wash the combined organic layers with a 10% sodium bicarbonate solution and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., Bruker 500 MHz) using a suitable deuterated solvent like CDCl₃.[2][3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) under electron-impact (EI) or chemical-ionization (CI) conditions would be used to determine the exact mass of the compound and confirm its molecular formula.[2]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy would be used to identify the characteristic functional groups present in the molecule.

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound.[2]

Visualized Workflows

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound, starting from 6-Bromo-8-methylquinoline.

Caption: Proposed nitration of 6-Bromo-8-methylquinoline.

General Characterization Workflow

This diagram outlines the typical workflow for the structural characterization of a synthesized bromo-nitroquinoline derivative.

Caption: Characterization workflow for synthesized compounds.

References

An In-depth Technical Guide to the Safe Handling of 6-Bromo-8-methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-methyl-5-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold is a key component in numerous pharmacologically active compounds.[1] The presence of a nitro group and a bromine atom on the quinoline ring suggests that this compound may have specific reactivity and biological activity, making it of interest to researchers in drug discovery and organic synthesis. Given the potential for biological activity and the inherent hazards associated with nitro and bromo aromatic compounds, a thorough understanding of its safe handling is paramount.

Hazard Identification and Classification

While specific toxicological data for this compound is not available, the hazard profile can be inferred from related compounds such as 6-methyl-5-nitroquinoline and various bromoquinolines. The primary hazards are expected to be acute toxicity if swallowed, skin irritation, serious eye damage, and respiratory irritation.

Table 1: GHS Hazard Classification of Structurally Related Compounds

| Hazard Statement | GHS Classification | Source Compound(s) |

| H301/H302 - Toxic/Harmful if swallowed | Acute Toxicity, Oral (Category 3/4) | 6-Methyl-5-nitroquinoline[2], 6-Bromo-8-methylquinoline |

| H315 - Causes skin irritation | Skin Corrosion/Irritation (Category 2) | 6-Methyl-5-nitroquinoline[2], 6-Bromo-8-methylquinoline, 6-Bromoquinoline[3] |

| H318/H319 - Causes serious eye damage/irritation | Serious Eye Damage/Eye Irritation (Category 1/2A) | 6-Methyl-5-nitroquinoline[2], 6-Bromo-8-methylquinoline, 6-Bromoquinoline[3] |

| H335 - May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure; Respiratory Tract Irritation (Category 3) | 6-Methyl-5-nitroquinoline[2], 6-Bromo-8-methylquinoline, 6-Bromoquinoline[3] |

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of this compound and its parent compounds.

Table 2: Physicochemical Data

| Property | 6-Bromo-8-nitroquinoline[4] | 6-Methyl-5-nitroquinoline[2] | 6-Bromo-8-methylquinoline |

| Molecular Formula | C9H5BrN2O2 | C10H8N2O2 | C10H8BrN |

| Molecular Weight | 253.05 g/mol | 188.18 g/mol | 222.08 g/mol |

| Physical Form | Solid | Not specified | Solid |

| CAS Number | 68527-67-3 | 23141-61-9 | 178396-31-1 |

Experimental Protocols

Synthesis of 6-Bromo-5-nitroquinoline via Nitration of 6-Bromoquinoline

This protocol is adapted from a published procedure for the nitration of 6-bromoquinoline and serves as a representative example of the handling procedures required for such a reaction.[1]

Materials:

-

6-Bromoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice-salt bath

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (10%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Pasteur Pipette

Procedure:

-

In a round-bottom flask, dissolve 6-bromoquinoline in concentrated sulfuric acid.

-

Cool the mixture to -5 °C using an ice-salt bath.[1]

-

Separately, prepare a mixture of fuming nitric acid and concentrated sulfuric acid, and cool this mixture to -5 °C.[1]

-

Add the cold acid mixture dropwise to the cooled 6-bromoquinoline solution over a period of one hour, ensuring the temperature does not exceed 0 °C.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture onto crushed ice.

-

Once the ice has melted, extract the product with dichloromethane (5 x 5 mL).[1]

-

Combine the organic layers and wash with a 10% sodium bicarbonate solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Safety and Handling Procedures

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound and its precursors, appropriate PPE is mandatory.

-

Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][5]

Engineering Controls

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7]

Spill and Disposal

-

Spill: In case of a spill, avoid dust formation. Sweep up and shovel the material into suitable containers for disposal.[5][6][7] Do not let this chemical enter the environment.[7] Local authorities should be advised if significant spillages cannot be contained.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations.[5]

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][6]

-

Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3][6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6]

-

Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6] Do NOT induce vomiting.[5]

Visualized Workflows and Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

In-depth Technical Guide: 6-Bromo-8-methyl-5-nitroquinoline

A comprehensive review of the available scientific literature reveals no specific studies detailing the mechanism of action, biological targets, or signaling pathways for 6-Bromo-8-methyl-5-nitroquinoline. While the broader class of quinoline derivatives has been investigated for various pharmacological activities, this particular substituted quinoline has not been the subject of published research that would allow for the creation of an in-depth technical guide as requested.

The following sections provide a general overview of the anticipated, but currently unverified, properties and potential mechanisms of action of this compound based on the known activities of structurally similar compounds. This information is intended to serve as a foundational guide for future research endeavors.

I. Chemical and Physical Properties

Publicly available databases provide basic chemical information for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂O₂ | N/A |

| Molecular Weight | 267.08 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| CAS Number | Not assigned | N/A |

II. Postulated Mechanism of Action (Based on Related Compounds)

The mechanism of action for this compound has not been experimentally determined. However, based on the known activities of other substituted quinolines, several potential mechanisms can be hypothesized.

A. DNA Intercalation and Topoisomerase Inhibition:

Many quinoline-based compounds are known to exert their cytotoxic effects by intercalating into the DNA double helix. This insertion between base pairs can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are critical for relieving torsional stress in DNA during replication. Inhibition of these enzymes leads to the accumulation of DNA strand breaks.

B. Enzyme Inhibition:

The quinoline scaffold is a common feature in many enzyme inhibitors. The specific substituents on the quinoline ring play a crucial role in determining the target enzyme and the potency of inhibition. The bromo, methyl, and nitro groups on this compound would contribute to its electronic and steric properties, influencing its binding affinity to various enzyme active sites. Potential enzyme targets could include kinases, proteases, or metabolic enzymes, which are often implicated in cancer and infectious diseases.

C. Induction of Oxidative Stress:

The nitro group present in the molecule could potentially be reduced within cells to form reactive nitroso and hydroxylamino derivatives. These species can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. An excess of ROS can induce oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, and ultimately triggering apoptosis.

The diagram below illustrates a hypothetical signaling pathway involving the induction of oxidative stress.

III. Experimental Protocols for Future Investigation

To elucidate the mechanism of action of this compound, a series of well-defined experiments would be required. The following protocols are suggested as a starting point for researchers.

A. In Vitro Cytotoxicity Assays:

-

Objective: To determine the cytotoxic effects of the compound on various cell lines.

-

Methodology:

-

Culture selected cancer and non-cancerous cell lines in appropriate media.

-

Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each cell line and time point.

-

B. DNA Intercalation Assay:

-

Objective: To investigate the ability of the compound to bind to DNA.

-

Methodology:

-

Use a fluorescent DNA-binding dye such as ethidium bromide or SYBR Green.

-

Titrate a solution of DNA with increasing concentrations of this compound.

-

Measure the change in fluorescence intensity. A decrease in fluorescence suggests displacement of the dye by the compound, indicating DNA intercalation.

-

C. Topoisomerase Inhibition Assay:

-

Objective: To determine if the compound inhibits the activity of topoisomerase I or II.

-

Methodology:

-

Use a commercially available topoisomerase inhibition assay kit.

-

Incubate supercoiled plasmid DNA with topoisomerase enzyme in the presence and absence of varying concentrations of the compound.

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition is indicated by a reduction in the amount of relaxed DNA.

-

D. Reactive Oxygen Species (ROS) Measurement:

-

Objective: To quantify the generation of intracellular ROS upon treatment with the compound.

-

Methodology:

-

Treat cells with this compound.

-

Load the cells with a fluorescent ROS indicator dye, such as DCFDA or DHE.

-

Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence corresponds to an increase in ROS levels.

-

The workflow for these initial experiments is depicted in the following diagram.

IV. Conclusion and Future Directions

While there is currently no direct experimental evidence for the mechanism of action of this compound, the known activities of related quinoline derivatives provide a strong foundation for future research. The proposed experiments would be the first step in characterizing the pharmacological profile of this compound and determining its potential as a therapeutic agent. Further studies could then focus on identifying specific protein targets through techniques such as affinity chromatography and proteomics, and on evaluating its efficacy in preclinical animal models. The development of a comprehensive understanding of its mechanism of action is essential for any future drug development efforts.

The Enigmatic Potential of 6-Bromo-8-methyl-5-nitroquinoline: A Predictive Biological Activity Profile

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract: 6-Bromo-8-methyl-5-nitroquinoline is a distinct chemical entity for which, to date, no specific biological activity has been empirically reported in peer-reviewed literature. This document synthesizes available data on structurally analogous quinoline derivatives to construct a predictive profile of its potential biological activities. By examining the known effects of bromo, methyl, and nitro substitutions on the quinoline scaffold, we extrapolate potential antimicrobial, anticancer, and anti-inflammatory properties. This whitepaper serves as a foundational guide for researchers interested in the synthesis and subsequent biological evaluation of this novel compound, providing a rationale for future investigation and detailed experimental considerations.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of pharmacological effects. This report focuses on the potential biological landscape of the hitherto uncharacterized compound, this compound. In the absence of direct experimental data, this analysis relies on structure-activity relationships derived from closely related molecules.

Predicted Biological Activities Based on Structural Analogs

The biological profile of this compound can be inferred by considering the individual and combined contributions of its substituents: a bromine atom at position 6, a methyl group at position 8, and a nitro group at position 5.

Potential Antimicrobial Activity

Substituted quinolines are well-established antimicrobial agents. The presence of a nitro group, particularly at the 5-position, is a key feature in compounds like nitroxoline (5-nitro-8-hydroxyquinoline), a known antibacterial agent. The addition of a bromine atom may further enhance this activity. Halogenated 8-hydroxyquinolines have demonstrated potent and broad-spectrum antimicrobial effects.

Table 1: Antimicrobial Activity of Structurally Related Quinoline Derivatives

| Compound | Organism(s) | Activity Metric | Value |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Various bacteria & fungi | MIC | Varies |

| 8-Hydroxyquinoline | Gram-positive bacteria, fungi | MIC | 3.44–13.78 μM[1] |

| 7-bromo-8-hydroxyquinoline | Gram-negative bacteria | MIC | Not specified[1] |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative bacteria | MIC | 4–16 µg/mL[2] |

Potential Anticancer Activity

The 5-nitroquinoline scaffold is also implicated in anticancer activity. Nitroxoline, for instance, has demonstrated potent cytotoxicity against various cancer cell lines, an effect that can be enhanced by copper. This activity is linked to the generation of reactive oxygen species (ROS). The bromo and methyl groups on this compound could modulate this cytotoxic potential through effects on lipophilicity and electronic properties, potentially influencing cellular uptake and target interactions.

Table 2: Anticancer Activity of Structurally Related Quinoline Derivatives

| Compound | Cell Line(s) | Activity Metric | Value |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Human cancer cell lines | IC50 | 5-10 fold lower than clioquinol[3][4] |

| 8-Hydroxyquinoline | Raji, HeLa, PC-3 | Not specified | Significant antitumor activity[5] |

Potential Anti-inflammatory Activity

Certain quinoline derivatives have shown promise as anti-inflammatory agents. For example, analogues of 6-bromo-3-methylquinoline have been investigated as inhibitors of prostaglandin F2α, a mediator of inflammation and preterm labor. This suggests that the 6-bromo-methylquinoline core of the target compound could confer anti-inflammatory properties.

Proposed Experimental Investigation Workflow

To empirically determine the biological activity of this compound, a structured experimental workflow is proposed.

Caption: Proposed workflow for the synthesis and biological evaluation of this compound.

Detailed Methodologies for Key Experiments

While no protocols exist for the target compound, the following are representative methodologies for the initial screening assays, adapted from studies on analogous compounds.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with culture medium to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized microbial suspension is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTS Assay (Cytotoxicity)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, PC-3) are cultured in appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) and seeded into 96-well plates at a specific density (e.g., 5,000 cells/well).

-

Compound Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. After a further incubation period (e.g., 1-4 hours), the absorbance is measured at 490 nm. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Predicted Signaling Pathway Involvement

Based on the anticancer activity of related nitroquinolines, it is plausible that this compound could induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Caption: Predicted signaling pathway for the potential anticancer activity of this compound.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, a predictive analysis based on its structural components suggests a high potential for antimicrobial, anticancer, and anti-inflammatory properties. The nitro group at position 5 is a strong indicator of potential bioactivity, which may be further modulated by the bromo and methyl substituents.